molecular formula C9H8F3NOS B5723234 N-{2-[(trifluoromethyl)thio]phenyl}acetamide

N-{2-[(trifluoromethyl)thio]phenyl}acetamide

Cat. No. B5723234
M. Wt: 235.23 g/mol
InChI Key: YKNVCEKHULVCES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{2-[(trifluoromethyl)thio]phenyl}acetamide involves several chemical reactions, starting from NH-compounds. The synthesis typically employs ClCH2SiCl3/Et3N or ClCH2SiCl3/(Me3Si)2NH followed by methanolysis or hydrolysis in the presence of Lewis bases, and then BF3 etherate treatment (Negrebetsky et al., 2008). Another synthesis route starts from 2,6-dichloro-4-trifloromethylaniline reacting with POCl3 in acetate (Ping, 2007).

Molecular Structure Analysis

The molecular structure of related compounds shows a variety of intermolecular interactions such as N–H…O and C–H…O, contributing to their stability and chemical behavior. The crystal structures are determined through methods like X-ray diffraction analysis (Pan et al., 2016).

Chemical Reactions and Properties

Compounds in this class react under mild conditions to introduce fluorine atoms to different organic substrates, demonstrating their role as effective electrophilic fluorinating agents (Banks et al., 1996). Their reactivity with various organic compounds underlines the chemical versatility and potential utility of the this compound framework.

properties

IUPAC Name

N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c1-6(14)13-7-4-2-3-5-8(7)15-9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNVCEKHULVCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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